Asn-Sta-Ile-NH2
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Overview
Description
Asn-Sta-Ile-NH2 is a tripeptide composed of asparagine, statine, and isoleucine with an amide group at the C-terminal. Tripeptides like this compound are of significant interest due to their potential biological activities and applications in various fields such as medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Sta-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid, isoleucine, to a solid resin. The subsequent amino acids, statine and asparagine, are sequentially added using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Asn-Sta-Ile-NH2 can undergo various chemical reactions, including:
Deamidation: The asparagine residue can undergo deamidation, leading to the formation of aspartic acid and isoaspartic acid.
Oxidation: The peptide can be oxidized under certain conditions, affecting its stability and activity.
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, breaking down the tripeptide into its constituent amino acids.
Common Reagents and Conditions
Deamidation: Catalyzed by bicarbonate ions under physiological conditions.
Oxidation: Can occur in the presence of reactive oxygen species (ROS) or metal ions.
Hydrolysis: Enzymatic hydrolysis can be facilitated by proteases such as trypsin or chymotrypsin.
Major Products Formed
Deamidation: Aspartic acid and isoaspartic acid.
Oxidation: Oxidized forms of the peptide with altered functional groups.
Hydrolysis: Free amino acids - asparagine, statine, and isoleucine.
Scientific Research Applications
Asn-Sta-Ile-NH2 has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Chemistry: Utilized in the development of peptide-based sensors and catalysts.
Industry: Employed in the production of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The biological activity of Asn-Sta-Ile-NH2 is mediated through its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may inhibit viral replication by interacting with viral proteases, thereby preventing the processing of viral proteins. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ac-Gln-Asn-Sta-Val-NH2: Another tripeptide with similar structural features and biological activities.
Ac-Gly-Phe-Asn-NH2: A tripeptide with different amino acid composition but similar applications in research and medicine.
Uniqueness
Asn-Sta-Ile-NH2 is unique due to the presence of statine, a non-proteinogenic amino acid known for its ability to inhibit proteases. This makes the peptide particularly valuable in the development of protease inhibitors for therapeutic use.
Properties
CAS No. |
133683-30-4 |
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Molecular Formula |
C18H35N5O5 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(3S,4S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]butanediamide |
InChI |
InChI=1S/C18H35N5O5/c1-5-10(4)16(17(21)27)23-15(26)8-13(24)12(6-9(2)3)22-18(28)11(19)7-14(20)25/h9-13,16,24H,5-8,19H2,1-4H3,(H2,20,25)(H2,21,27)(H,22,28)(H,23,26)/t10-,11-,12-,13-,16-/m0/s1 |
InChI Key |
FKHSOLOQTHOXEX-YTORKDELSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)N)O |
Origin of Product |
United States |
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